2-(2,3-Dihydrobenzofuran-5-yl)ethanol
Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)ethanol is an organic compound belonging to the family of synthetic benzofurans. This compound is characterized by a benzofuran ring fused with an ethanol group, making it a versatile molecule with various applications in scientific research and industry.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It’s known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It’s known that the efficacy of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, the physiological state of the organism, and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an excellent approach for constructing complex benzofuran derivatives . Another method involves the reduction of ketones using alcohol dehydrogenase (ADH) and kinetic resolution of alcohols with vinyl acetate and lipase .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Various substitution reactions can occur at different positions on the benzofuran ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid, while reduction can produce 2-(2,3-Dihydrobenzofuran-5-yl)methanol .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)ethanol stands out due to its unique structural features and wide range of biological activities.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIYKHOHYJGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611466 | |
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87776-76-9 | |
Record name | 2,3-Dihydro-5-benzofuranethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87776-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dihydro-5-benzofuranethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV4R6X27DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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